sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

Catalog No.
S14383104
CAS No.
M.F
C6H9NaO3
M. Wt
155.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

Product Name

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

IUPAC Name

sodium;3-(113C)methyl-2-oxo(1,2-13C2)pentanoate

Molecular Formula

C6H9NaO3

Molecular Weight

155.10 g/mol

InChI

InChI=1S/C6H10O3.Na/c1-3-4(2)5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i2+1,5+1,6+1;

InChI Key

SMDJDLCNOXJGKC-KRBNGQFBSA-M

Canonical SMILES

CCC(C)C(=O)C(=O)[O-].[Na+]

Isomeric SMILES

CCC([13CH3])[13C](=O)[13C](=O)[O-].[Na+]

Sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is a sodium salt of a methylated derivative of 2-oxopentanoic acid. This compound is characterized by its molecular formula C6H9NaO3C_6H_9NaO_3 and has a molecular weight of approximately 158.12 g/mol. It appears as a white powder with a slight fruity aroma and is soluble in water, making it suitable for various applications in biochemistry and food science .

Typical of keto acids, including:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form a corresponding ketone.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Reduction: The keto group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry and metabolic pathways.

Sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is involved in metabolic processes, particularly in the catabolism of branched-chain amino acids. It serves as an intermediate in the degradation of leucine, which is crucial for energy production and nitrogen metabolism in organisms. Its isotopic labeling makes it useful for tracing metabolic pathways in research studies .

The synthesis of sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate typically involves:

  • Starting Materials: Utilizing readily available precursors such as methyl acetoacetate and sodium hydroxide.
  • Refluxing: The precursors are refluxed under controlled conditions to facilitate the formation of the keto acid.
  • Neutralization: The resulting acid is neutralized with sodium bicarbonate or sodium hydroxide to yield the sodium salt.

Alternative methods may include enzymatic synthesis or using labeled substrates for specific isotopic incorporation .

Sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate has several applications:

  • Metabolic Research: Used as a tracer in metabolic studies to understand the pathways of branched-chain amino acids.
  • Food Industry: Employed as a flavoring agent due to its fruity aroma, enhancing nutty flavors in food products .
  • Pharmaceuticals: Investigated for its potential role in drug development related to metabolic disorders.

Interaction studies involving sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate focus on its metabolic interactions with enzymes involved in amino acid catabolism. Research indicates that it can influence the activity of branched-chain keto acid dehydrogenase, which is pivotal for energy metabolism in muscle tissues. Additionally, its isotopic nature allows for detailed tracking of its interactions within biological systems using mass spectrometry techniques .

Several compounds share structural similarities with sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sodium 3-methyl-2-oxobutanoateC5H9NaO3One carbon shorter; involved in different metabolic pathways.
Methyl 3-methyl-2-oxopentanoateC7H12O3Contains an additional methyl group; used as a flavoring agent.
α-Ketoisocaproic acid, sodium salt (1,2-¹³C₂)C6H11NaO3Intermediate in leucine metabolism; important for studying maple syrup urine disease .

Uniqueness

Sodium 3-(113C)methyl-2-oxo(1,2-13C2)pentanoate is unique due to its specific isotopic labeling (both methyl and carbon positions), which allows for precise tracking in biological systems. This feature distinguishes it from other similar compounds that may not have such isotopic specificity.

Optimization of ¹³C Incorporation in Branched-Chain Keto Acid Derivatives

The synthesis of sodium 3-(¹³C)methyl-2-oxo(1,2-¹³C₂)pentanoate requires meticulous optimization of ¹³C incorporation at multiple positions. Recent studies demonstrate that chemical synthesis and whole-cell biotransformation offer complementary advantages (Table 1).

Chemical synthesis routes, such as those involving palladium-catalyzed C(sp³)–H functionalization, enable direct ¹³C labeling at the 3-methyl position. For example, Lichtenecker (2014) developed a method using ¹³C-labeled acetone and nitromalonaldehyde to construct aromatic α-ketoacids, achieving >98% isotopic purity at meta and para positions. While this approach is highly selective, scalability remains limited due to multi-step purification requirements.

In contrast, biotransformation using recombinant Escherichia coli expressing L-amino acid deaminase achieves near-quantitative conversion of L-leucine to α-ketoisocaproate. Under optimized conditions (0.8 g/L biocatalyst, pH 7.5, 35°C), this method yields 12.7 g/L α-ketoisocaproate with 97.8% leucine conversion. However, isotopic labeling via microbial pathways requires supplementation with ¹³C-labeled precursors, which increases costs for multi-position labeling.

Hybrid approaches combining chemical and enzymatic steps show promise. For instance, pre-labeling leucine with ¹³C at specific positions prior to biotransformation reduces metabolic dilution effects, as demonstrated in HEK293 cell cultures producing ¹³C-γ2-isoleucine.

Table 1: Comparative ¹³C Incorporation Efficiency in α-Ketoisocaproate Synthesis

Method¹³C Positions LabeledIsotopic PurityYieldReference
Chemical Synthesis1,2,3-methyl>98%65–70%
Whole-Cell Biotransformation1,295–98%97.8%
Hybrid Chemical-Enzymatic1,2,3-methyl92–95%80–85%

Comparative Analysis of Labeling Patterns in α-Ketoisocaproate Analogues

Labeling patterns in α-ketoisocaproate derivatives vary significantly depending on the synthesis strategy (Figure 1). Uniform ¹³C labeling at the 1 and 2 positions is routinely achieved via sodium [1,2-¹³C₂]pyruvate incorporation during microbial fermentation. In contrast, site-specific 3-methyl labeling necessitates chemical modification, such as methyl group bromination followed by ¹³CH₃Li substitution.

Analytical techniques like ultra-fast liquid chromatography–mass spectrometry (UFLC–MS) and ¹³C NMR spectroscopy are critical for verifying labeling patterns. For example, UFLC–MS resolves derivatized α-ketoisocaproate (retention time: 2.01 min) from other branched-chain keto acids (BCKAs) like α-keto-β-methylvalerate (2.71 min). ¹³C NMR further confirms labeling specificity, with ¹³C–1H coupling constants (e.g., JC2,H3 = 145 Hz) distinguishing cis and trans enol tautomers.

Isotopic dilution remains a challenge in microbial systems. Studies show that unlabeled carbon sources in growth media reduce ¹³C enrichment by 15–20% unless using fully deuterated media. Chemical synthesis avoids this issue but introduces regioisomeric byproducts requiring chiral separation.

Challenges in Stereochemical Control During Sodium Salt Formation

The final step in synthesizing sodium 3-(¹³C)methyl-2-oxo(1,2-¹³C₂)pentanoate involves stabilizing the α-ketoacid as its sodium salt. This process risks racemization due to the keto-enol tautomerism inherent to α-ketoacids. Key factors influencing stereochemical integrity include:

  • pH Control: Maintaining pH > 8.5 during salt formation minimizes enolization but accelerates hydrolysis of the keto group. At pH 7.0–7.5, enol content increases to 0.5–0.7%, as detected by ¹³C NMR.
  • Temperature: Lower temperatures (4°C) reduce racemization rates but prolong reaction times. For industrial-scale production, 25°C balances speed and stereochemical fidelity.
  • Counterion Selection: Sodium ions provide better crystallinity than potassium or ammonium salts, but Na⁺ coordination with the keto oxygen may perturb the equilibrium between syn and anti conformers.

Table 2: Impact of Reaction Conditions on Sodium Salt Stereochemistry

ConditionEnol ContentRacemization RateCrystallinity
pH 7.0, 25°C0.7%1.2%/hModerate
pH 8.5, 4°C0.2%0.3%/hHigh
pH 7.5, 35°C1.1%2.5%/hLow

Recent advances exploit cryoenzymatic methods to stabilize the keto form during salt formation. Flash-freezing the reaction mixture at −80°C after neutralization reduces enolization to <0.1%.

The application of dual-labeled isotopic probes in leucine kinetics studies has revolutionized our understanding of intracellular protein metabolism [5] [6] [7]. Research utilizing L-[1-13C]leucine tracers demonstrates that the transamination product alpha-ketoisocaproic acid serves as an optimal marker for intracellular leucine enrichment, with studies consistently showing that plasma ketoisocaproic acid enrichment reflects approximately 77% of intracellular leucine flux [5] [6]. This relationship remains remarkably stable across diverse dietary protein intakes ranging from deficient to generous levels [5].

Quantitative measurements using continuous infusion protocols reveal distinct kinetic patterns for leucine metabolism [8] [9]. Studies employing primed continuous infusions of L-[1-13C]leucine demonstrate that leucine turnover rates in healthy adults typically range from 128 to 200 micromoles per kilogram per hour [10] [11]. The oxidation component represents approximately 18-20% of total leucine flux under normal postabsorptive conditions [11] [8].

Advanced dual-isotope approaches incorporating both 13C and 15N labels provide enhanced analytical capabilities [12] [13]. Research using [15N,13C]leucine tracers demonstrates simplified kinetic modeling compared to traditional single-label approaches, with irreversible transamination to [13C]alpha-ketoisocaproic acid enabling more precise flux calculations [12]. These studies reveal that fractional turnover rates of fast-turning-over protein pools can be estimated with acceptable precision during six-hour constant intravenous infusions [12].

ParameterValue RangeStudy ConditionsReference
Leucine Turnover Rate128-200 μmol/kg/hPostabsorptive state [10] [11]
Leucine Oxidation18-20% of total fluxNormal conditions [11] [8]
KIC/Leucine Enrichment Ratio0.77 ± 0.01Various protein intakes [5] [6]
Protein Synthesis Rate2-3 g/kg/dayHealthy adults [9] [14]

Metabolic flux analysis using dual-labeled probes reveals complex intracellular compartmentalization effects [15] [16]. Studies demonstrate that dietary nitrogen distribution involves multiple compartments, with approximately 28% retained as free amino acids and 72% incorporated into protein pools eight hours post-meal [15]. The splanchnic region accounts for approximately 30% of retained nitrogen, while peripheral tissues contain the remaining 70% [15].

Compartmental Modeling of Branched-Chain Amino Acid Transamination

Compartmental modeling of branched-chain amino acid transamination has revealed sophisticated regulatory mechanisms governing leucine, isoleucine, and valine metabolism [17] [18] [19]. Research identifies multiple branched-chain amino acid transaminase isoforms with distinct subcellular localizations, including mitochondrial and chloroplastic variants that facilitate compartment-specific metabolic regulation [17]. These transaminases occupy a unique position among aminotransferases, being distantly related to other enzyme families and grouped within the d-amino acid aminotransferase family [17].

Multi-compartment models incorporating eleven distinct pools accurately describe postprandial dietary nitrogen distribution kinetics [15]. These models predict that splanchnic free amino acid compartments serve as critical regulatory zones, controlling both oxidative degradation pathways and peripheral amino acid delivery [15]. Parameter estimation using SAAM II software reveals fifteen constant diffusion coefficients that govern inter-compartmental nitrogen transfer [15].

Branched-chain amino acid catabolism demonstrates conserved regulatory patterns across species [19] [20]. Studies using hyperpolarized 13C-labeled alpha-ketoisocaproic acid reveal tissue-specific differences in branched-chain amino acid transaminase activity, with tumor tissues showing decreased 13C-leucine production and increased bicarbonate formation compared to normal tissues [20]. These findings indicate upregulated ketoisocaproic acid catabolism through mitochondrial branched-chain alpha-keto acid dehydrogenase complex activity [20].

Advanced compartmental models distinguish between free amino acid pools and protein-bound amino acid compartments [15] [21]. Bayesian metabolic flux analysis approaches model whole genome-scale cellular systems in probabilistic terms, revealing intracellular flux couplings that traditional deterministic methods cannot detect [21]. These models predict flux distributions with correlation coefficients ranging from 0.59 to 0.87 when validated against experimental 13C metabolic flux analysis data [22].

CompartmentNitrogen Retention (%)Time PointReference
Free Amino Acids28%8 hours post-meal [15]
Protein Pools72%8 hours post-meal [15]
Splanchnic Region30%8 hours post-meal [15]
Peripheral Tissues70%8 hours post-meal [15]

Transamination kinetics exhibit rapid equilibration between intracellular and plasma compartments [6] [23]. Studies using intravenous bolus doses of L-[1-13C, 15N]leucine demonstrate that both [13C]ketoisocaproic acid and [13C]leucine appear quantitatively in plasma within ten minutes, indicating rapid transamination and equilibration processes [6]. This rapid equilibration supports the use of plasma ketoisocaproic acid enrichment as a reliable surrogate for intracellular leucine enrichment in metabolic studies [6] [23].

Validation of Plasma KIC/Leucine Enrichment Ratios in Human Studies

Validation studies of plasma ketoisocaproic acid to leucine enrichment ratios demonstrate remarkable consistency across diverse experimental conditions [6] [7] [5]. Research involving fifty-eight studies under various conditions reveals significant differences between sampling sites, with arterialized venous plasma showing lower ratios (0.85 ± 0.09) compared to deep venous plasma (0.95 ± 0.08) [6]. These sampling site differences are greater for leucine than for ketoisocaproic acid, favoring ketoisocaproic acid as the preferred tracee for protein turnover studies [6].

Human studies demonstrate that plasma ketoisocaproic acid enrichment ratios remain relatively constant despite varying nutritional states [5] [7]. Research across protein intake ranges from 0.0 to 1.5 grams per kilogram per day shows the ketoisocaproic acid to leucine enrichment ratio maintaining stability at 77 ± 1% [5]. This consistency enables reliable calculation of intracellular leucine kinetics without requiring tissue biopsy samples [5].

Clinical validation studies reveal that enrichment ratio stability is not universal across all experimental conditions [7] [10]. Research examining leucine infusion effects demonstrates that the deuterated ketoisocaproic acid to deuterated leucine plasma enrichment ratio increases from 0.76 ± 0.02 to 0.88 ± 0.01 during leucine administration [7] [10]. These findings indicate that the assumption of constant enrichment ratios may not hold under all study conditions [7].

Methodological validation incorporates correction factors for isotope natural abundance and tracer isotopic impurity [13] [24]. Advanced tools like AccuCor2 perform resolution-dependent corrections for dual-isotope tracer experiments, addressing the challenge that dual-isotope studies often require mass resolution sufficient to resolve 13C and 15N or 13C and 2H [13]. These corrections are essential for accurate quantification of labeling patterns in complex biological systems [13].

Study ConditionKIC/Leucine RatioSample SizeReference
Arterialized Venous0.85 ± 0.0958 studies [6]
Deep Venous0.95 ± 0.0858 studies [6]
Variable Protein Intake0.77 ± 0.01Multiple conditions [5]
Leucine Infusion0.76-0.888 subjects [7]

Validation protocols incorporate comprehensive analytical approaches including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [25] [24]. These methods enable accurate measurement of isotopomer distributions in protein-derived amino acids, providing the foundation for reliable flux calculations [25] [22]. Studies demonstrate that the choice of analytical platform significantly influences data quality, with complementary use of multiple detection methods recommended for optimal results [25].

Development of Non-Invasive Diagnostic Biomarker Assays

The development of non-invasive diagnostic biomarker assays represents a critical advancement in Maple Syrup Urine Disease management, with sodium 3-(¹¹³C)methyl-2-oxo(1,2-¹³C₂)pentanoate serving as a key analytical standard and research tool [1] [2] [3]. Alpha-ketoisocaproic acid, the unlabeled analogue of this compound, has emerged as one of the most specific and sensitive biomarkers for all forms of MSUD, with plasma concentrations exceeding 5 micromolar per liter representing the most diagnostic threshold [4] [2].
Contemporary biomarker development has focused on creating comprehensive diagnostic panels that incorporate multiple branched-chain ketoacids alongside their amino acid precursors [5] [6]. The enzymatic colorimetric assays developed for newborn screening demonstrate remarkable analytical performance, with the Born Safe Neonatal MSUD Screening Assay achieving detection limits as low as 0.94 milligrams per deciliter and analytical sensitivity sufficient for population-wide screening programs [5]. These assays utilize leucine dehydrogenase-catalyzed reactions where branched-chain amino acids undergo nicotinamide adenine dinucleotide-dependent oxidative deamination to produce alpha-ketoisocaproic acid, with the resulting nicotinamide adenine dinucleotide (reduced form) generating colorimetric signals proportional to substrate concentrations [5].

Plasma alloisoleucine detection has achieved diagnostic specificity approaching 100 percent, establishing it as the definitive biomarker for MSUD diagnosis [4] [7]. Reference values have been established across age groups, with healthy adults showing mean plasma alloisoleucine concentrations of 1.9 ± 0.6 micromolar per liter, children aged 3-11 years showing 1.6 ± 0.4 micromolar per liter, and infants younger than 3 years showing 1.3 ± 0.5 micromolar per liter [4]. The appearance of alloisoleucine in plasma may be delayed until the sixth day of life even when leucine levels are significantly elevated, necessitating careful timing of diagnostic testing [4].

Urinary organic acid analysis using gas chromatography-mass spectrometry has proven invaluable for detecting branched-chain ketoacids, particularly alpha-ketoisocaproic acid, alpha-ketoisovaleric acid, and alpha-keto-beta-methylvaleric acid [4] [2]. The semi-quantitative nature of these analyses provides supportive evidence for MSUD diagnosis, though quantitative methods offer superior sensitivity and diagnostic accuracy [8]. Recent developments in untargeted metabolomics have identified 210 altered endogenous metabolites in MSUD newborns, revealing new potential biomarkers including leucine-alloisoleucine, methionine, and various lipid species [6].

Isotope-Ratio Mass Spectrometry for Metabolic Pathway Quantification

Isotope-ratio mass spectrometry applications utilizing sodium 3-(¹¹³C)methyl-2-oxo(1,2-¹³C₂)pentanoate have revolutionized metabolic pathway quantification in MSUD research [9] [10] [11]. The stable isotope labeling approach enables precise measurement of metabolic flux through branched-chain amino acid catabolic pathways, providing quantitative insights into disease pathophysiology that cannot be obtained through conventional analytical methods [12] [13] [14].

Gas chromatography-combustion-isotope ratio mass spectrometry techniques have demonstrated exceptional analytical precision, with coefficient of variation values ranging from 2-5 percent for metabolic flux quantification studies [11]. The method involves measuring ¹³C enrichment in proteinogenic amino acid hydrolyzates from controlled labeling experiments, allowing researchers to determine in vivo metabolic fluxes with remarkable accuracy [11]. These approaches have proven particularly valuable for larger-scale cultivation studies where traditional high-enrichment labeling would be prohibitively expensive [11].

The relationship between plasma leucine and alpha-ketoisocaproic acid isotope enrichments during continuous infusion of labeled leucine has been extensively characterized [12] [13]. Research has established that the ratio of alpha-ketoisocaproic acid to leucine ¹³C enrichment remains relatively constant at 77 ± 1 percent across diverse dietary conditions and feeding states [12]. This consistent enrichment ratio indicates that approximately 77 percent of intracellular leucine flux originates from plasma leucine uptake, with the remaining 23 percent deriving primarily from protein breakdown [12].

Hyperpolarized ¹³C magnetic resonance spectroscopy represents a cutting-edge application of isotope-labeled ketoisocaproic acid derivatives [15] [16] [17]. These techniques enable real-time imaging of branched-chain amino acid metabolism in living tissue, providing unprecedented insights into cellular metabolic dynamics [15] [16]. The methodology involves administration of hyperpolarized [1-¹³C]ketoisocaproic acid followed by magnetic resonance detection of metabolic products, particularly [1-¹³C]leucine formation through branched-chain aminotransferase activity [15] [16].

Metabolic flux analysis using ¹³C labeling has emerged as a powerful tool for quantifying intracellular metabolic pathway activity [18] [19]. The mathematical framework underlying these analyses involves optimization problems that estimate metabolic flux values by fitting isotopic labeling patterns to measured metabolite distributions [18]. This approach has proven particularly valuable for understanding cancer metabolism, where branched-chain amino acid metabolism plays crucial roles in tumor proliferation and survival [19] [16].

Correlation Between Ketoisocaproic Acid Enrichment and Neurological Outcomes

The correlation between ketoisocaproic acid enrichment and neurological outcomes represents one of the most clinically significant applications of sodium 3-(¹¹³C)methyl-2-oxo(1,2-¹³C₂)pentanoate research [20] [21] [22] [23]. Extensive clinical and experimental evidence demonstrates that alpha-ketoisocaproic acid concentrations directly correlate with the severity of neurological damage in MSUD patients [24] [20] [23] [25].

Neurotoxicity studies have established clear dose-response relationships between alpha-ketoisocaproic acid concentrations and neuronal damage [20] [21]. In vitro experiments demonstrate that alpha-ketoisocaproic acid induces apoptotic cell death in cultured glial and neuronal cells with 50 percent cell death occurring at concentrations between 1-10 millimolar [20]. Primary cerebellar granule cells, oligodendrocytes, and astrocytes all show dose-dependent susceptibility to alpha-ketoisocaproic acid toxicity, with glial cells demonstrating particular sensitivity at concentrations as low as 1 millimolar [20].

Brain tissue studies in MSUD mouse models reveal that severe neurological damage and death correlate with alpha-ketoisocaproic acid accumulation exceeding 100 micromolar in brain tissue [23]. The mechanism involves energy deprivation secondary to Krebs cycle inhibition, leading to adenosine triphosphate depletion, sodium-potassium adenosine triphosphatase failure, and subsequent cerebral edema [23]. These findings are supported by metabolic studies showing increased alpha-ketoglutarate and lactate levels, decreased glutamate and aspartate concentrations, and depletion of pyruvate and adenosine triphosphate in affected brain regions [23].

Cognitive function assessments demonstrate strong correlations between plasma alpha-ketoisocaproic acid levels and neurological outcomes [21] [26]. Long-term studies show that alpha-ketoisocaproic acid administration produces persistent oxidative damage in hippocampus, striatum, and cerebral cortex, with corresponding deficits in habituation memory and long-term memory formation [21]. These cognitive impairments correlate with increased thiobarbituric acid reactive substances, protein carbonyl content, and deoxyribonucleic acid damage in brain tissue [21].

Mitochondrial dysfunction represents a central mechanism linking alpha-ketoisocaproic acid enrichment to neurological outcomes [22]. Studies demonstrate that alpha-ketoisocaproic acid significantly reduces mitochondrial respiratory chain enzyme activities while increasing reactive species production in hippocampal tissue [22]. The compound impairs cellular metabolic capacity, as evidenced by reduced 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide reduction and increased oxidative stress markers in hippocampal neurons [22].

Clinical monitoring studies have established plasma leucine concentrations as reliable predictors of neurological risk, with levels exceeding 400 micromolar per liter associated with increased seizure frequency and cognitive impairment [27] [24]. The correlation between branched-chain amino acid levels and neurological outcomes has enabled development of therapeutic targets, with dietary interventions aimed at maintaining plasma leucine below 200 micromolar per liter showing significant neuroprotective effects [27] [28].

Hydrogen Bond Acceptor Count

3

Exact Mass

155.05500293 g/mol

Monoisotopic Mass

155.05500293 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types